Cas no 1261840-07-6 (2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine)

2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine
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- インチ: 1S/C12H9F3N2O/c13-12(14,15)18-10-3-1-8(2-4-10)9-5-6-17-11(16)7-9/h1-7H,(H2,16,17)
- InChIKey: NUBTWNGBEMEAKN-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1C=CN=C(C=1)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 265
- トポロジー分子極性表面積: 48.1
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022004935-250mg |
2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine |
1261840-07-6 | 97% | 250mg |
$734.40 | 2022-04-03 | |
Alichem | A022004935-500mg |
2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine |
1261840-07-6 | 97% | 500mg |
$1,048.60 | 2022-04-03 | |
Alichem | A022004935-1g |
2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine |
1261840-07-6 | 97% | 1g |
$1,646.40 | 2022-04-03 |
2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridineに関する追加情報
Comprehensive Overview of 2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261840-07-6)
2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261840-07-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its pyridine core and trifluoromethoxy substituent, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly interested in its unique structural features, which contribute to its reactivity and binding affinity in biological systems.
The 2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine structure combines a pyridine ring with an amino group and a trifluoromethoxy-substituted phenyl moiety. This combination enhances its utility as a building block in the synthesis of more complex molecules. The presence of the trifluoromethoxy group is notable due to its electron-withdrawing properties, which can influence the compound's pharmacokinetics and metabolic stability. Such properties are critical in the development of new therapeutic agents, making this compound a valuable intermediate in medicinal chemistry.
In recent years, the demand for fluorinated compounds like 2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine has surged, driven by their applications in drug design and agrochemical formulations. Fluorine-containing molecules often exhibit improved bioavailability and target selectivity, which are essential for modern pharmaceuticals. This compound’s CAS No. 1261840-07-6 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research.
Another area of interest is the compound's potential role in catalysis and material science. The pyridine moiety is a common ligand in coordination chemistry, and the trifluoromethoxy group can modify electronic properties, making it useful in designing advanced materials. Researchers are exploring its incorporation into metal-organic frameworks (MOFs) and polymers, where its structural features could enhance performance in sensors or catalytic systems.
From a synthetic perspective, 2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine is often prepared via cross-coupling reactions or nucleophilic aromatic substitution. These methods are well-documented in the literature, but ongoing studies aim to optimize yields and reduce environmental impact. Green chemistry principles are increasingly applied to the synthesis of such compounds, aligning with global trends toward sustainable research practices.
Given the growing focus on personalized medicine and precision agriculture, the versatility of 2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine positions it as a key player in these fields. Its ability to serve as a precursor for biologically active molecules makes it a staple in laboratories worldwide. As research continues, this compound is expected to play a pivotal role in innovations across multiple scientific disciplines.
In summary, 2-Amino-4-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261840-07-6) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural attributes and reactivity profile ensure its continued relevance in scientific advancements. For researchers and industry professionals, understanding this compound’s properties and potential is essential for driving future innovations.
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